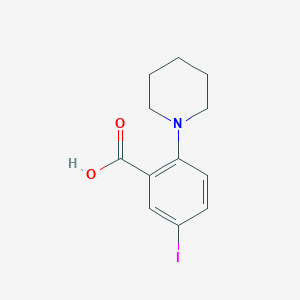

![molecular formula C21H21N5 B2745511 1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine CAS No. 866843-83-6](/img/structure/B2745511.png)

1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

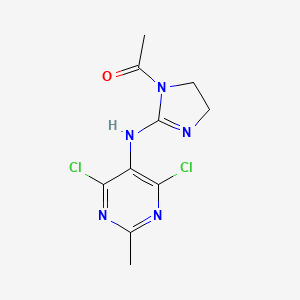

The compound “1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine” is a complex organic molecule that belongs to the class of triazole-fused heterocyclic compounds . These compounds are relevant structural templates in both natural and synthetic biologically active compounds . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of this class of compounds often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is performed, comprehensively exploring the reaction scope and overcoming some of the previously reported difficulties in introducing functional groups on this structural template .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a central triazole nucleus present as a central structural component . This nucleus is part of a larger heterocyclic structure that includes additional rings and functional groups .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents used . For instance, the reduction reaction of a similar compound gives a product in quantitative yield when the methyl group is at C3 .

Wissenschaftliche Forschungsanwendungen

H1-antihistaminic Activity

Novel triazoloquinazolinone derivatives have been synthesized and tested for their H1-antihistaminic activity, showcasing potential as new classes of antihistamines. These compounds, including those with modifications on the triazoloquinazolinone core, have shown significant protection against histamine-induced bronchospasm in guinea pigs, with some compounds offering comparable or superior activity to standard antihistamines like chlorpheniramine maleate, while exhibiting negligible sedation effects. This suggests their potential utility in developing less sedative antihistaminic therapies (Alagarsamy et al., 2008), (Alagarsamy et al., 2009), (Alagarsamy et al., 2005).

Anticancer Activity

Triazoloquinazolinone derivatives have also been investigated for their anticancer activity. Certain derivatives were found to inhibit tubulin polymerization and displayed potent anticancer activity against a variety of cancer cell lines, alongside possessing vasculature damaging activity, indicating their potential as anticancer agents (Driowya et al., 2016).

Antimicrobial Activity

Additionally, novel triazoloquinazolinone compounds have been synthesized and evaluated for their antimicrobial properties, showing significant biological activity against various bacterial and fungal strains. This highlights their potential as templates for developing new antimicrobial agents (Suresh et al., 2016).

NOP Ligand Activity

Some triazoloquinazolinone derivatives were synthesized and evaluated as ligands for the nociceptin receptor, with certain compounds showing partial agonistic activity, and others proving to be pure antagonists. This points to their potential application in researching pain management and the nociceptin receptor's role in physiological processes (Mustazza et al., 2006).

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its synthesis, derivatization, and biological activity. This could involve the development of more efficient and eco-friendly synthetic protocols, the introduction of new functional groups, and the investigation of its activity against a wider range of biological targets .

Eigenschaften

IUPAC Name |

3-(3-methylphenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5/c1-15-8-7-9-16(14-15)19-21-22-20(25-12-5-2-6-13-25)17-10-3-4-11-18(17)26(21)24-23-19/h3-4,7-11,14H,2,5-6,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJZTXKZAITUMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2745428.png)

![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2745434.png)

![Ethyl 3-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzofuran-2-carboxylate](/img/structure/B2745441.png)

![2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2745446.png)

![Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2745447.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2745450.png)